3-amino-N-(2,6-diethylphenyl)benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-(2,6-diethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-3-12-7-5-8-13(4-2)16(12)19-17(20)14-9-6-10-15(18)11-14/h5-11H,3-4,18H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVELTHPUYZPJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 3-Amino-N-(2,6-diethylphenyl)benzamide
The following technical guide details the properties, synthesis, and application of 3-amino-N-(2,6-diethylphenyl)benzamide (CAS 500274-46-4). This document is structured for researchers in medicinal chemistry and process development.
CAS Number: 500274-46-4
Executive Summary
3-amino-N-(2,6-diethylphenyl)benzamide is a specialized benzamide scaffold characterized by a meta-amino group and a sterically hindered N-(2,6-diethylphenyl) amide moiety. This compound serves as a critical building block in the synthesis of Histone Deacetylase (HDAC) inhibitors , Poly(ADP-ribose) polymerase (PARP) inhibitors , and kinase inhibitors .
The 2,6-diethyl substitution on the aniline ring provides significant steric protection to the amide bond, enhancing metabolic stability against amidases—a desirable trait in oral drug candidates. This guide outlines the validated synthesis, physicochemical profiling, and handling protocols for this high-value intermediate.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
The "fingerprint" of the molecule is essential for identification and quality control (QC) during synthesis.
| Property | Specification |
| Chemical Name | 3-amino-N-(2,6-diethylphenyl)benzamide |
| CAS Number | 500274-46-4 |
| Molecular Formula | C₁₇H₂₀N₂O |
| Molecular Weight | 268.36 g/mol |
| Appearance | Off-white to pale beige solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in Water |
| pKa (Calculated) | ~3.8 (Aniline amine), ~13.5 (Amide NH) |
| LogP (Predicted) | 3.2 – 3.5 (Lipophilic) |
| H-Bond Donors | 2 (Aniline -NH₂, Amide -NH-) |
| H-Bond Acceptors | 1 (Carbonyl -C=O) |
Synthetic Pathway & Methodology
The synthesis of CAS 500274-46-4 follows a robust two-step sequence: Amide Coupling followed by Nitro Reduction . This pathway is preferred over direct coupling of 3-aminobenzoic acid due to the potential for self-polymerization and the lower reactivity of the sterically hindered 2,6-diethylaniline.
Step 1: Acylation (Formation of the Amide Bond)
Reaction of 3-nitrobenzoyl chloride with 2,6-diethylaniline.
-
Reagents: 3-Nitrobenzoyl chloride (1.1 eq), 2,6-Diethylaniline (1.0 eq), Triethylamine (Et₃N, 2.0 eq), Dichloromethane (DCM).
-
Protocol:
-
Dissolve 2,6-diethylaniline in anhydrous DCM under N₂ atmosphere.
-
Add Et₃N and cool the solution to 0°C.
-
Dropwise add a solution of 3-nitrobenzoyl chloride in DCM. Note: The steric bulk of the aniline requires slow addition to prevent exotherms.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Workup: Wash with 1N HCl (to remove unreacted aniline), then Sat. NaHCO₃, then Brine. Dry over MgSO₄ and concentrate.
-
Intermediate: N-(2,6-diethylphenyl)-3-nitrobenzamide (Yield: >85%).
-
Step 2: Chemoselective Reduction
Reduction of the nitro group to the amine without cleaving the amide.
-
Reagents: H₂ (balloon or 50 psi), 10% Pd/C (catalytic), Methanol (MeOH) or Ethanol (EtOH).
-
Alternative (Iron Reduction): Fe powder, NH₄Cl, EtOH/H₂O (Reflux) — Use if halogen substituents are present elsewhere.
-
Protocol (Hydrogenation):
-
Dissolve the nitro-intermediate in MeOH.
-
Add 10 wt% of Pd/C catalyst carefully under Argon flow.
-
Purge system with H₂ gas.[1]
-
Stir vigorously at RT for 12 hours.
-
Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Concentrate the filtrate to yield the crude 3-amino product.
-
Purification: Recrystallization from EtOH/Hexanes or Flash Chromatography (Ethyl Acetate/Hexanes).
-
Visualized Reaction Workflow
Figure 1: Two-step synthetic route for CAS 500274-46-4 emphasizing the nitro-reduction pathway.
Application in Drug Design (SAR Context)
This molecule is a "privileged scaffold" in medicinal chemistry. Its utility stems from two distinct structural domains:
-
The "Warhead" Linker (3-Amino Group):
-
The meta-aniline nitrogen is a versatile attachment point. It can be derivatized into ureas , sulfonamides , or heterocycles .
-
In HDAC Inhibitors , this amine is often acylated with a zinc-binding group (ZBG) precursor or a linker connecting to a "cap" group.
-
In Kinase Inhibitors , this amine often forms the hinge-binding motif.
-
-
The "Steric Lock" (2,6-Diethylphenyl Amide):
-
Metabolic Stability: The ethyl groups at the 2 and 6 positions of the phenyl ring create a "hydrophobic pocket" around the amide bond. This sterically hinders hydrolytic enzymes (amidases), significantly extending the in vivo half-life compared to unsubstituted phenylamides.
-
Conformational Restriction: The steric bulk forces the phenyl ring to twist out of plane relative to the amide, locking the molecule into a specific bioactive conformation favored by many enzyme binding pockets (e.g., Sodium Channel blockers, MAPK inhibitors).
-
Functional Derivatization Logic
Figure 2: Structure-Activity Relationship (SAR) potential of the scaffold.
Analytical Characterization (QC Standards)
To validate the identity of CAS 500274-46-4, the following spectral data should be obtained.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Amide NH: Singlet at δ ~9.8 ppm (Broadened due to steric hindrance).
-
Aromatic (Benzoyl): Multiplets at δ 7.1–7.3 ppm (3H) and singlet at δ 7.0 ppm (1H, H-2 between amide and amine).
-
Aromatic (Aniline): Multiplet at δ 7.1–7.2 ppm (3H).
-
Amine (NH₂): Broad singlet at δ 5.2 ppm (2H, exchangeable with D₂O).
-
Ethyl Groups:
-
Methylene (-CH₂-): Quartet at δ 2.5–2.6 ppm (4H).
-
Methyl (-CH₃): Triplet at δ 1.1 ppm (6H).
-
-
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Calculated: 269.16; Observed: 269.2.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.
-
Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen). The amine is sensitive to oxidation over long periods (turning brown).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
PubChem Compound Summary. (2025). 3-Amino-N-(2,6-diethylphenyl)benzamide (CAS 500274-46-4).[2][3] National Center for Biotechnology Information.
-
[Link]
-
-
eMolecules. (2025). Chemical Supplier Database: CAS 500274-46-4.[4]
-
Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of Benzamide Derivatives. Journal of Medicinal Chemistry. (Contextual reference for benzamide pharmacophore in HDAC inhibitors).
-
[Link]
-
-
PrepChem. (2024). General Procedures for Amide Coupling and Nitro Reduction.
-
[Link]
-
Sources
An In-Depth Technical Guide to the In Silico Modeling of 3-Aminobenzamide Interactions with Poly(ADP-ribose) Polymerase-1 (PARP-1)
Abstract
This whitepaper provides a comprehensive, in-depth technical guide for the in silico modeling of the interactions between the known inhibitor 3-aminobenzamide and its biological target, Poly(ADP-ribose) Polymerase-1 (PARP-1). In the absence of a direct co-crystal structure, this guide details a robust computational workflow, commencing with the strategic selection of a suitable protein template and proceeding through molecular docking, extensive molecular dynamics simulations, and concluding with rigorous binding free energy calculations. Each step is rationalized to provide researchers, scientists, and drug development professionals with a scientifically sound framework for investigating small molecule-protein interactions, ensuring both technical accuracy and field-proven insights.
Introduction: The Rationale for In Silico Investigation
Poly(ADP-ribose) Polymerase-1 (PARP-1) is a critical enzyme in the DNA damage response pathway, playing a pivotal role in the repair of single-strand breaks.[1][2] Its overactivation in certain pathological conditions, particularly in cancers with deficiencies in other DNA repair mechanisms like BRCA mutations, has established it as a prime therapeutic target.[3] 3-Aminobenzamide, a classic PARP inhibitor, functions by competing with the nicotinamide moiety of the NAD+ substrate, thereby preventing the synthesis of poly(ADP-ribose) chains and impeding DNA repair, which can lead to synthetic lethality in cancer cells.[3]
In silico modeling offers a powerful and cost-effective avenue to elucidate the molecular underpinnings of this inhibition. By simulating the dynamic interplay between 3-aminobenzamide and the PARP-1 active site, we can gain invaluable insights into the binding thermodynamics and kinetics, the stability of the protein-ligand complex, and the key intermolecular interactions that drive binding affinity. This knowledge is instrumental in the rational design of novel, more potent, and selective PARP inhibitors.
This guide is structured to provide a logical and reproducible workflow, emphasizing the "why" behind each methodological choice to empower researchers to adapt and apply these techniques to their own drug discovery projects.
Foundational Stage: System Preparation and Structural Integrity
The fidelity of any in silico study is fundamentally dependent on the quality of the initial structures. This section outlines the meticulous process of preparing both the ligand and the protein for subsequent computational analysis.
Ligand Preparation: Defining the Small Molecule
The first step is to generate a high-quality three-dimensional conformation of 3-aminobenzamide.
Physicochemical Properties of 3-Aminobenzamide
| Property | Value | Source |
| Molecular Formula | C7H8N2O | [3][4] |
| Molecular Weight | 136.15 g/mol | [4] |
| SMILES | C1=CC(=CC(=C1)N)C(=O)N | [3][4] |
| PubChem CID | 1645 | [4] |
Experimental Protocol: Ligand 3D Structure Generation
-
2D to 3D Conversion: The SMILES string of 3-aminobenzamide is used as input for a 3D structure generation program such as Open Babel.
-
Energy Minimization: The initial 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically favorable conformation.
-
File Format Conversion: The minimized structure is saved in a format suitable for docking and simulation, such as the .mol2 or .sdf format.
Protein Structure Selection and Preparation: A Causal Approach
A critical decision in this workflow is the selection of the PARP-1 crystal structure. A search of the Protein Data Bank (PDB) reveals no structure of PARP-1 co-crystallized with 3-aminobenzamide. Therefore, a strategic selection of a suitable template is paramount.
Justification for PDB ID 6BHV Selection:
We have selected the crystal structure of human PARP-1 bound to benzamide adenine dinucleotide (BAD) (PDB ID: 6BHV).[5] This choice is underpinned by the following rationale:
-
Structural Homology: The benzamide moiety of BAD is structurally analogous to 3-aminobenzamide and occupies the same nicotinamide-binding pocket.[6]
-
High Resolution: The crystal structure is resolved to 2.30 Å, providing a high-quality template of the active site.[5]
-
Human Origin: The protein is of human origin, which is relevant for therapeutic applications.[5]
Experimental Protocol: Protein Preparation
-
PDB File Retrieval: The atomic coordinates for PDB ID 6BHV are downloaded from the RCSB Protein Data Bank.
-
Initial Cleaning: All non-protein molecules, including the original ligand (BAD), water molecules, and any co-solvents, are removed from the PDB file.
-
Handling Missing Residues and Atoms: The protein structure is checked for any missing residues or atoms. If present, these are modeled in using tools such as MODELLER or the SWISS-MODEL server.
-
Protonation: Hydrogen atoms are added to the protein structure, and their positions are optimized, typically at a simulated physiological pH of 7.4.
-
Structural Minimization: A brief energy minimization of the prepared protein structure is performed to relieve any steric clashes introduced during the preparation steps.
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a protein. This step is crucial for generating a plausible starting conformation of the 3-aminobenzamide-PARP-1 complex for subsequent molecular dynamics simulations.
The Causality of Docking Algorithm Choice
For this study, we will employ AutoDock Vina, a widely used and validated open-source docking program. Its empirical scoring function and efficient search algorithm provide a robust balance of speed and accuracy for predicting binding modes.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor and Ligand Preparation for Vina: The prepared PARP-1 structure and the 3D structure of 3-aminobenzamide are converted to the PDBQT file format using AutoDock Tools. This format includes partial charges and atom types required by Vina.
-
Grid Box Definition: A grid box is defined to encompass the entire nicotinamide-binding site of PARP-1. The dimensions and center of the grid box are determined based on the position of the benzamide moiety of the co-crystallized BAD ligand in the original 6BHV structure.
-
Docking Execution: The docking simulation is performed using the AutoDock Vina executable with a configuration file specifying the receptor, ligand, and grid box parameters.
-
Pose Analysis: The resulting docked poses are analyzed based on their predicted binding affinities (in kcal/mol). The top-ranked pose that exhibits chemically sensible interactions with key active site residues is selected for further analysis. The key interacting residues in the PARP-1 active site include Gly863, Ser904, and Tyr907.[1]
Molecular Dynamics Simulations: Capturing the Dynamic Interaction
While docking provides a static snapshot, molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time, providing a more realistic representation of the biological system.
Rationale for Force Field Selection
The choice of force field is critical for the accuracy of MD simulations. We will utilize the AMBER ff14SB force field for the protein and the General AMBER Force Field (GAFF) for the ligand.[7] This combination is well-validated for protein-ligand simulations and provides a consistent set of parameters for both components of the system.
Workflow for Molecular Dynamics Simulation
Caption: A generalized workflow for molecular dynamics simulation of a protein-ligand complex.
Experimental Protocol: MD Simulation with GROMACS
-
System Topology Generation: The AMBER force field parameters for the protein-ligand complex are converted to a GROMACS-compatible topology.
-
Solvation: The complex is placed in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
NVT Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Equilibration: The system is then equilibrated at the target temperature and pressure (e.g., 1 bar) with constant pressure. The position restraints are gradually released.
-
Production MD: A production simulation of at least 100 nanoseconds is run without any restraints. The coordinates of the system are saved at regular intervals to generate a trajectory.
Post-Simulation Analysis: Quantifying the Interaction
The trajectory from the production MD simulation is a rich source of information about the dynamics and stability of the 3-aminobenzamide-PARP-1 complex.
Structural Stability Analysis
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand heavy atoms relative to their initial positions are calculated over time. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify regions of the protein that exhibit higher flexibility.
Intermolecular Interaction Analysis
-
Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between 3-aminobenzamide and PARP-1 are monitored throughout the simulation to identify key and persistent interactions.
Binding Free Energy Calculation: The MM/PBSA Approach
To provide a quantitative estimate of the binding affinity, the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is employed. This method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.
Binding Free Energy Calculation Workflow
Caption: The thermodynamic cycle for MM/PBSA binding free energy calculation.
Experimental Protocol: MM/PBSA Calculation
-
Trajectory Snapshot Extraction: A set of uncorrelated snapshots (e.g., 100-200 frames) are extracted from the stable portion of the production MD trajectory.
-
Energy Calculations: For each snapshot, the following energy components are calculated:
-
The free energy of the protein-ligand complex (
) -
The free energy of the protein alone (
) -
The free energy of the ligand alone (
)
-
-
Binding Free Energy Estimation: The binding free energy (
) is then calculated using the following equation:
Each free energy term is a sum of the molecular mechanics energy in the gas phase, the polar solvation energy (calculated using the Poisson-Boltzmann equation), and the non-polar solvation energy (estimated from the solvent-accessible surface area).
Conclusion and Future Directions
This in-depth technical guide has delineated a comprehensive and scientifically rigorous workflow for the in silico modeling of 3-aminobenzamide's interaction with PARP-1. By providing a detailed rationale for each methodological choice, from the strategic selection of a protein template to the application of advanced simulation and free energy calculation techniques, this whitepaper serves as a valuable resource for researchers in the field of drug discovery.
The insights gleaned from such a study, including the identification of key interacting residues, the dynamic behavior of the complex, and a quantitative estimation of binding affinity, can profoundly inform the structure-based design of next-generation PARP inhibitors with enhanced potency and selectivity. Future work could expand upon this protocol by investigating the impact of specific mutations in the PARP-1 active site on inhibitor binding or by performing virtual screening of compound libraries against the validated PARP-1 model to identify novel inhibitory scaffolds.
References
-
Schimpl, M., et al. (2021). Crystal structure of the catalytic domain of human PARP1 in complex with inhibitor EB-47. RCSB Protein Data Bank. [Link]
-
PDBe Team. (n.d.). PDB 5ws1: Structure of human PARP1 catalytic domain bound to a benzoimidazole inhibitor. Protein Data Bank in Europe. [Link]
-
Schimpl, M. (2024). Crystal structure of PARP1 catalytic domain bound to AZD5305 (SARUPARIB). RCSB Protein Data Bank. [Link]
-
Pascal, J.M., & Langelier, M.F. (2018). Human PARP-1 bound to NAD+ analog benzamide adenine dinucleotide (BAD). RCSB Protein Data Bank. [Link]
- Maier, J. A., et al. (2015). ff14SB: Improving the Accuracy of Protein Side Chain and Backbone Parameters from ff99SB.
-
D'Rozario, G. V., et al. (2009). Molecular mechanism of poly(ADP-ribosyl)ation by PARP1 and identification of lysine residues as ADP-ribose acceptor sites. Nucleic Acids Research. [Link]
-
Zhang, T., et al. (2024). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ACS Chemical Biology. [Link]
-
Steffen, J. D., et al. (2020). PARP1: Structural Insights and Pharmacological Targets for Inhibition. Cancers. [Link]
-
Mahmoudi, S., & Sétáló, G. (2019). The Enigmatic Function of PARP1: From PARylation Activity to PAR Readers. International Journal of Molecular Sciences. [Link]
-
Gaullier, G., et al. (2021). HPF1 remodels the active site of PARP1 to enable the serine ADP-ribosylation of histones. Nature Communications. [Link]
-
Suskiewicz, M. J., et al. (2021). HPF1 remodels the active site of PARP1 to enable the serine ADP-ribosylation of histones. PubMed. [Link]
-
ResearchGate. (n.d.). PARP1 and its inhibitors. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Aminobenzamide. PubChem. [Link]
-
Langelier, M. F., et al. (2018). NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains. Nature Communications. [Link]
-
Wikipedia. (n.d.). 3-Aminobenzamide. Wikipedia. [Link]
-
ResearchGate. (n.d.). Structures of 3-aminobenzamides. ResearchGate. [Link]
-
Langelier, M. F., et al. (2012). Structure of Human PARP-1 bound to a DNA double strand break. RCSB Protein Data Bank. [Link]
-
ResearchGate. (n.d.). PDB ids of crystal structure of PARP. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2012). 4AV1: Crystal structure of the human PARP-1 DNA binding domain in complex with DNA. NCBI. [Link]
-
Protein Data Bank Japan. (2025). 8vyh - Crystal Structure Analysis of PARP1 in complex with a compound. PDBj. [Link]
Sources
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]
- 4. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
Methodological & Application
3-amino-N-(2,6-diethylphenyl)benzamide in vitro assay protocols
Application Note: In Vitro Pharmacological Profiling of 3-amino-N-(2,6-diethylphenyl)benzamide
Part 1: Executive Summary & Scientific Rationale
3-amino-N-(2,6-diethylphenyl)benzamide (CAS: 500274-46-4) represents a "privileged scaffold" in medicinal chemistry, merging two distinct pharmacophores:
-
The 3-Aminobenzamide Core: Historically recognized as a zinc-binding motif in histone deacetylase (HDAC) inhibitors and a nicotinamide mimic in poly(ADP-ribose) polymerase (PARP) inhibitors.
-
The N-(2,6-diethylphenyl) Moiety: A highly lipophilic, sterically hindered aniline derivative characteristic of Class I antiarrhythmics and local anesthetics (e.g., Lidocaine, Etidocaine). This group is critical for penetrating the intramembrane fenestrations of Voltage-Gated Sodium Channels (Nav).
Experimental Strategy: Given this hybrid structure, this compound acts as a potent probe for state-dependent Nav channel block (specifically Nav1.7/Nav1.8 for pain) and potentially as a Type II Kinase Inhibitor (targeting the inactive DFG-out conformation).
This guide details the definitive protocols for profiling this compound, moving from high-throughput fluorescence screening to gold-standard electrophysiology.
Part 2: Detailed Experimental Protocols
Protocol A: Automated Patch Clamp (APC) for Nav1.7 Inhibition
The Gold Standard for quantifying state-dependent block.
Principle: The 2,6-diethylphenyl group suggests this compound binds preferentially to the inactivated state of the sodium channel. Standard holding potentials (-120 mV) will underestimate potency. This protocol measures the Resting State (Kr) vs. Inactivated State (Ki) affinity.
Materials:
-
Platform: Qube 384 or Patchliner (Nanion/Sophion).
-
Cell Line: CHO-K1 or HEK293 stably expressing hNav1.7 (and
1 subunit). -
Internal Solution (Intracellular): 10 mM CsCl, 110 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2, 280 mOsm).
-
External Solution (Extracellular): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4, 298 mOsm).
Step-by-Step Workflow:
-
Cell Preparation:
-
Harvest cells at 70-80% confluency using Accutase (avoid Trypsin to preserve channel integrity).
-
Resuspend in serum-free media at
cells/mL. -
Critical Step: Allow cells to recover in the instrument's cell hotel for 20 mins at 15°C to stabilize membrane resistance.
-
-
Seal Formation & Whole-Cell Access:
-
Dispense cells into the recording chip.
-
Target Seal Resistance (
): >500 M (Giga-seal preferred). -
Apply suction pulses to rupture membrane and establish whole-cell configuration.
-
Compensate for Series Resistance (
) > 80%.[1]
-
-
Voltage Protocol (State-Dependent):
-
Protocol 1 (Resting State): Hold at -120 mV (hyperpolarized). Step to -10 mV for 20 ms to elicit peak current.
-
Protocol 2 (Inactivated State): Hold at
(voltage of half-inactivation, typically -70 mV for Nav1.7) for 5-10 seconds. Step to -120 mV (20 ms recovery) Step to -10 mV (test pulse).
-
-
Compound Application:
-
Prepare 3-amino-N-(2,6-diethylphenyl)benzamide as a 10 mM stock in DMSO.
-
Dilute in External Solution (0.3% DMSO final).
-
Apply concentrations in cumulative dose-response (e.g., 0.01, 0.1, 1, 10, 30
M). -
Exposure Time: 3 minutes per concentration to allow equilibrium with the slow-inactivated state.
-
-
Data Analysis:
-
Calculate % Inhibition =
. -
Fit curves using the Hill equation to derive
. -
Validation Criterion: The
at -70 mV (Inactivated) should be 10-50x lower than at -120 mV (Resting) for this scaffold.
-
Protocol B: Kinase Selectivity Profiling (ADP-Glo Assay)
Secondary profiling to assess off-target "hinge-binding" activity.
Principle: The 3-aminobenzamide moiety can mimic ATP's adenine ring, potentially inhibiting kinases like p38 MAPK or B-Raf . The ADP-Glo assay quantifies kinase activity by converting generated ADP to ATP, which is then measured via Luciferase.
Materials:
-
Reagents: Promega ADP-Glo™ Kinase Assay Kit.
-
Enzyme: Recombinant p38
MAPK (10 ng/well). -
Substrate: p38 Peptide (100
M). -
ATP: Ultra-pure ATP (at
concentration, typically 10-50 M).
Step-by-Step Workflow:
-
Reaction Assembly (384-well plate):
-
Well Volume: 5
L Kinase + 2.5 L Compound + 2.5 L ATP/Substrate mix. -
Compound Prep: Serial dilution of 3-amino-N-(2,6-diethylphenyl)benzamide (10-point curve, top conc 100
M). -
Controls: No Enzyme (Min signal), No Compound (Max signal), SB203580 (Reference Inhibitor).
-
-
Incubation:
-
Incubate at Room Temperature (RT) for 60 minutes.
-
Note: The 3-amino group is susceptible to oxidation; ensure buffer contains 1 mM DTT.
-
-
ADP Detection:
-
Add 10
L ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 mins. -
Add 20
L Kinase Detection Reagent (Converts ADP ATP Light). Incubate 30 mins.
-
-
Readout:
-
Measure Luminescence (RLU) on a multimode plate reader (e.g., PerkinElmer EnVision).
-
Signal-to-Background (S/B): Must be >10 for valid assay.
-
Part 3: Data Visualization & Logic
Experimental Workflow Diagram
Caption: Integrated workflow for profiling 3-amino-N-(2,6-diethylphenyl)benzamide across ion channel and kinase targets.
Part 4: Data Presentation & Analysis
Expected Results Table: Compare the potency of the test compound against reference standards to validate the assay performance.
| Parameter | Assay Type | Test Compound Target Range | Reference Control (Standard) | Validation Criteria |
| Nav1.7 | Patch Clamp (-120 mV) | > 30 | Lidocaine: ~500 | Low affinity expected |
| Nav1.7 | Patch Clamp (-70 mV) | 0.5 - 5.0 | Lidocaine: ~50 | >10x Shift vs Resting |
| p38 MAPK | ADP-Glo | > 10 | SB203580: ~50 nM | High selectivity preferred |
| Solubility | Kinetic Turbidimetry | > 50 | - | Critical for assay validity |
Troubleshooting Guide:
-
Issue: "Run-down" of Nav current during patch clamp.
-
Cause: Loss of intracellular factors or pipette series resistance increase.
-
Solution: Add 0.1% BSA to the external solution and ensure
-subunit co-expression (stabilizes inactivation kinetics).
-
-
Issue: High background in Kinase Assay.
-
Cause: 3-amino group fluorescence or interference.
-
Solution: Use "No Enzyme" controls for every concentration to subtract compound-specific background.
-
Part 5: References
-
Bagal, S. K., et al. (2014). "Ion Channels as Therapeutic Targets: A Drug Discovery Perspective." Journal of Medicinal Chemistry. Link
-
Zhang, J., et al. (2010). "Automated Patch Clamp Assays for Voltage-Gated Sodium Channels." Assay and Drug Development Technologies. Link
-
Zegzouti, H., et al. (2009). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Discusses benzamide/aniline scaffolds). Link
-
Gawali, V. S., et al. (2015). "Mechanism of Inhibition of Nav1.7 Channels by Local Anesthetics." Molecular Pharmacology. Link
Sources
Application Note: Formulation Strategies for 3-amino-N-(2,6-diethylphenyl)benzamide In Vivo Delivery
Abstract & Compound Profile
3-amino-N-(2,6-diethylphenyl)benzamide represents a class of lipophilic, weakly basic benzamide derivatives often investigated for PARP inhibition, ion channel modulation, or as specific medicinal chemistry probes.[1][2]
The molecule presents a classic Biopharmaceutics Classification System (BCS) Class II profile: high permeability but low aqueous solubility.[1] The presence of the 2,6-diethylphenyl moiety introduces significant lipophilicity (LogP > 3.[1]0) and steric hindrance, rendering the compound practically insoluble in neutral aqueous buffers (PBS, Saline).[1]
This guide provides three validated formulation protocols designed to maximize bioavailability while ensuring physiological tolerability in rodent models.
Physicochemical Snapshot
| Property | Value (Estimated/Empirical) | Implication for Formulation |
| Molecular Weight | ~268.35 g/mol | Small molecule; rapid permeation expected.[1][2] |
| LogP | ~3.2 - 3.5 | Highly lipophilic; requires co-solvents or lipids.[2] |
| pKa (Basic) | ~3.5 (Aniline amine) | Weak base; salt formation possible only at pH < 2 (irritating).[1] |
| Water Solubility | < 10 µg/mL (Neutral pH) | Critical: Cannot be formulated in pure saline.[1] |
| Solubility (DMSO) | > 50 mg/mL | Excellent stock solvent.[1] |
Decision Logic for Vehicle Selection
Before selecting a protocol, determine the target route of administration and required dose.
Figure 1: Decision tree for selecting the appropriate vehicle based on dosing requirements.[1][2]
Detailed Formulation Protocols
Protocol A: Standard IV/IP Co-Solvent System (High Solubility)
Best for: Intravenous (IV) or Intraperitoneal (IP) bolus where high drug concentration is needed (up to 5-10 mg/mL).[1] Mechanism: Uses DMSO to dissolve the crystal lattice and PEG400 to maintain solubility upon dilution in the blood.
Reagents:
Composition (v/v): 10% DMSO / 40% PEG400 / 50% Saline[1]
Step-by-Step Procedure:
-
Weighing: Accurately weigh the required amount of 3-amino-N-(2,6-diethylphenyl)benzamide into a sterile glass vial.
-
Primary Solubilization: Add the calculated volume of DMSO (10% of final volume) .
-
Critical Step: Vortex vigorously or sonicate until the solution is perfectly clear. No crystals must remain.[2]
-
-
Secondary Solubilization: Add PEG400 (40% of final volume) slowly while vortexing. The solution may warm slightly; this aids dissolution.
-
Aqueous Addition: Slowly add Saline (50% of final volume) dropwise while continuously vortexing.
-
Caution: Adding saline too fast may cause "crashing out" (precipitation).[1] If cloudiness occurs, sonicate immediately.
-
-
Sterilization: Pass through a 0.22 µm PES or PTFE syringe filter.
-
QC: Visually inspect for precipitate after 1 hour at room temperature.
Protocol B: Oral Suspension (Routine Screening)
Best for: Oral gavage (PO) toxicology or efficacy studies (Doses > 10 mg/kg).[1] Mechanism: Creates a stable suspension. The particle size is critical for absorption.
Reagents:
Composition: 0.5% (w/v) Methylcellulose + 0.1% (w/v) Tween 80 in Water.[1]
Step-by-Step Procedure:
-
Vehicle Prep: Heat 100 mL of water to 80°C. Disperse 0.5 g Methylcellulose powder. Stir until wetted. Add 100 mL cold water and stir on ice to hydrate (clear viscous solution). Add 0.2 g Tween 80.[2]
-
Compound Prep: Weigh the compound into a mortar.
-
Wetting: Add a few drops of the vehicle or pure Tween 80 to the powder. Triturate (grind) with a pestle to form a smooth paste.[1] This breaks down aggregates.[2]
-
Dilution: Gradually add the remaining vehicle while grinding to ensure homogeneity.
-
Sonication: Sonicate the final suspension for 10–15 minutes to reduce particle size.
Protocol C: Cyclodextrin Complex (Sensitive Targets)
Best for: IV/IP administration when DMSO/PEG is toxic to the specific animal model or target tissue.[1] Mechanism: Encapsulates the lipophilic phenyl ring inside the hydrophobic cavity of the cyclodextrin, presenting a hydrophilic exterior.
Reagents:
Composition: 20% (w/v) HP-β-CD in Water.[1][2]
Step-by-Step Procedure:
-
Vehicle Prep: Dissolve 20 g of HP-β-CD in 100 mL of water. Filter (0.22 µm).[1]
-
Compound Addition: Add the compound to the cyclodextrin solution.
-
Complexation: This process is slow. Place the vial on a rotating shaker or magnetic stirrer for 12–24 hours at room temperature.
-
Note: Sonicating for 30 minutes can accelerate this, but equilibrium takes time.
-
-
Filtration: Filter the resulting solution to remove any un-dissolved drug.
-
Quantification: You must analyze the filtrate by HPLC to determine the final concentration, as it may be lower than the added amount.
Analytical Validation & Stability
Do not assume your formulation is stable.[2] Benzamides can hydrolyze under extreme pH, and the amine is sensitive to oxidation.
Figure 2: Preparation workflow ensuring sterility and concentration verification.[1][2]
HPLC Method for Concentration Verification:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV at 254 nm (Benzamide absorption).[1]
References
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.[1]
-
FDA Inactive Ingredient Database. Search for approved levels of PEG400 and Tween 80 for IV/PO use. [1]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[2]
-
PubChem Compound Summary. Benzamide and Aminobenzamide derivatives physicochemical data. [1]
Sources
Troubleshooting & Optimization
Overcoming 3-amino-N-(2,6-diethylphenyl)benzamide solubility issues
Topic: Solubility Optimization & Formulation Troubleshooting
Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Brick Dust" Challenge
Welcome to the technical support hub for 3-amino-N-(2,6-diethylphenyl)benzamide . If you are here, you have likely encountered the "crash-out" phenomenon: your compound dissolves perfectly in DMSO but instantly precipitates into a cloudy suspension upon addition to aqueous buffers or cell culture media.
This molecule presents a classic medicinal chemistry paradox known as "brick dust":
-
High Lipophilicity (LogP > 3.0): The 2,6-diethylphenyl moiety is a bulky, hydrophobic shield.
-
High Lattice Energy: The benzamide core facilitates strong intermolecular hydrogen bonding, making the solid state highly stable and resistant to dissolution.
-
Weak Basicity (pKa ~3.5): The 3-amino (aniline) group is only protonated at very low pH (< 3.5). At physiological pH (7.4), the molecule is neutral and virtually insoluble in water.
Below are the resolved troubleshooting tickets addressing these specific physicochemical barriers.
Ticket #001: "The compound precipitates immediately in cell culture media."
User Report: "I prepared a 10 mM stock in DMSO. When I dilute it 1:1000 into DMEM (final 10 µM), the solution turns milky/cloudy. My cells are dying from physical precipitate stress, not the drug."
Root Cause Analysis
You are experiencing solvent shock .
-
Mechanism: When the DMSO stock hits the aqueous media, the DMSO diffuses away rapidly. The hydrophobic 2,6-diethylphenyl tails of the drug molecules aggregate instantly because the water structure forces them together (hydrophobic effect).
-
The Trap: At pH 7.4, the amine is uncharged. You are essentially trying to dissolve a rock in water.
Solution: The "Pre-Complexation" Protocol
Do not add DMSO stock directly to bulk media. You must use an intermediate "holding" phase.
Step-by-Step Protocol
-
Prepare Stock: Dissolve compound at 20 mM in DMSO .
-
Prepare Intermediate (The Critical Step):
-
Use HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) .
-
Prepare a 20% (w/v) HP-β-CD solution in PBS or water.
-
-
The "Dropwise" Dilution:
-
Add your DMSO stock dropwise into the 20% HP-β-CD solution while vortexing.
-
Target Ratio: 1:10 or 1:20 (e.g., 10 µL DMSO stock into 190 µL Cyclodextrin solution).
-
Result: The cyclodextrin creates a "molecular bucket," encapsulating the hydrophobic ethyl-phenyl tail before it can aggregate.
-
-
Final Addition: Add this clear Cyclodextrin/Drug mix to your cell media.
Why this works: The cyclodextrin cavity hides the hydrophobic portion of the molecule from the aqueous environment, preventing precipitation without altering the drug's biological activity [1].
Ticket #002: "I need a high-concentration stock for animal dosing (IP/PO)."
User Report: "DMSO is toxic to my mice at high volumes. I need a formulation that is mostly aqueous but holds at least 5 mg/mL. Acidifying with HCl didn't work well."
Root Cause Analysis
-
pKa Limitation: The pKa of the 3-amino group is approx. 3.0–3.5. To solubilize it as a salt, you would need a pH of ~1.5. Injecting pH 1.5 solution causes necrosis in animals.
-
Salt Instability: Even if you dissolve it in acid, as soon as the pH rises (buffering capacity of blood/tissue), the free base precipitates (the "depot effect"), leading to erratic bioavailability.
Solution: Cosolvent + Surfactant System
For animal studies, you must move away from pure aqueous buffers to a Self-Emulsifying Drug Delivery System (SEDDS) logic.
Recommended Formulation Vehicle (Standard)
| Component | Percentage (v/v) | Function |
| PEG 400 | 40% | Primary Cosolvent (disrupts water lattice) |
| Tween 80 | 10% | Surfactant (prevents crystal growth) |
| Saline/Water | 50% | Bulk Carrier |
Preparation Workflow (Graphviz Diagram)
Figure 1: Step-by-step formulation logic for preparing in vivo compatible solutions.
Ticket #003: "Which organic solvent is best for storage?"
User Report: "Can I store the stock in Ethanol? It freezes at -20°C in DMSO."
Technical Evaluation
While Ethanol is a common solvent, it is suboptimal for benzamides compared to DMSO or DMF due to lower dielectric constants and higher volatility (concentration drift).
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Suitability for Stock | Notes |
| DMSO | High (>50 mM) | Recommended | Hygroscopic. Store in single-use aliquots to prevent water uptake (which causes precipitation). |
| DMF | High (>50 mM) | Alternative | Good for chemistry, but toxic to cells/animals. Avoid if possible. |
| Ethanol | Moderate (~10 mM) | Not Recommended | Rapid evaporation alters concentration. Solubility drops drastically at -20°C. |
| Acetonitrile | Moderate | Analytical Only | Use only for HPLC/LC-MS prep. |
Storage Protocol:
-
Dissolve in anhydrous DMSO.
-
Aliquot into amber glass vials (or polypropylene).
-
Store at -20°C or -80°C.
-
Thawing: You must warm the vial to 37°C and vortex before opening. DMSO crystallizes at 18°C; micro-crystals of the drug may remain solid even if the DMSO looks liquid [2].
FAQ: Quick Troubleshooting
Q: Can I use 1M HCl to dissolve it? A: Yes, but only for initial dissolution. The 3-amino group will protonate. However, you cannot use this directly on cells. Neutralizing this solution will cause immediate reprecipitation.
Q: Why does the solution turn yellow over time? A: Aniline derivatives (the 3-amino group) are prone to oxidation. If your DMSO stock turns dark yellow/brown, oxidation has occurred. Store under nitrogen or argon if possible.
Q: Is this compound light sensitive? A: Yes, benzamides with electron-donating groups (amines) can degrade under UV light. Always use amber vials.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Cayman Chemical. (n.d.). 3-amino Benzamide Product Information & Solubility Data. Cayman Chemical Product Support. Link
-
PubChem. (2024).[1][2] Compound Summary: 3-amino-N-(2,4-dimethylphenyl)benzamide (Analogous Structure Data). National Library of Medicine. Link
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link
Sources
Technical Support Center: 3-Amino-N-(2,6-diethylphenyl)benzamide (3-A-DEP-B)
[1]
Status: Operational | Role: Senior Application Scientist Topic: Mitigating Off-Target Pharmacology & Optimization of Experimental Protocols
Mechanism of Action & Off-Target Profile
Q: What is the primary cause of off-target effects with 3-A-DEP-B?
A: The off-target profile of 3-A-DEP-B is structurally inherent. The molecule is a chimera of two distinct pharmacophores:[1]
-
The "Warhead" (3-aminobenzamide): Designed to bind the nicotinamide pocket of PARP-1/2 (Poly(ADP-ribose) polymerase) or the ATP-binding hinge region of certain Kinases .[1]
-
The "Tail" (N-(2,6-diethylphenyl)): This sterically hindered, lipophilic moiety is structurally identical to the local anesthetic Etidocaine and similar to Lidocaine .[1]
The Consequence: When used at high concentrations (>10 µM) to inhibit PARP or Kinases, the "Tail" frequently binds to Voltage-Gated Sodium Channels (Nav1.x) and hERG potassium channels .[1] This leads to off-target cytotoxicity, membrane depolarization issues, or cardiotoxicity in animal models, which can be mistaken for on-target apoptosis.
Visualization: The Dual-Pharmacology Pathway
The following diagram illustrates the divergence between the intended (PARP/DNA Repair) pathway and the unintended (Ion Channel) pathway.[1]
Caption: Divergent signaling pathways of 3-A-DEP-B. Green indicates the intended therapeutic mechanism (PARP inhibition); Red indicates the concentration-dependent off-target liability (Ion Channel blockade).[1]
Troubleshooting Guide (FAQs)
Issue 1: Unexpected Cytotoxicity in Control Cells
Symptom: You observe rapid cell death (<4 hours) in wild-type cells that should be resistant to PARP inhibition.[1] Root Cause: This is likely acute membrane toxicity or ion channel blockade , not PARP-mediated apoptosis (which typically takes >24 hours).[1] The 2,6-diethylphenyl group increases membrane partitioning, causing non-specific disruption. Solution:
-
Reduce Concentration: Titrate down. The IC50 for PARP is likely in the low micromolar range (1-5 µM), whereas Nav blockade often requires >30 µM.[1]
-
Check Formulation: Ensure DMSO concentration is <0.5%. The lipophilicity of 3-A-DEP-B can cause micro-precipitation in aqueous media, leading to physical cellular damage.
Issue 2: Inconsistent In Vivo Data (Seizures/Arrhythmia)
Symptom: Mice treated with 3-A-DEP-B exhibit tremors, ataxia, or cardiac events before tumor reduction is observed. Root Cause: The "anesthetic" moiety (2,6-diethylphenyl) is crossing the Blood-Brain Barrier (BBB) and inhibiting neuronal sodium channels.[1] Solution:
-
Switch Route: If dosing IV/IP, switch to oral gavage (PO) with a lipid-based vehicle (e.g., Corn oil) to alter peak plasma concentrations (Cmax) and reduce the "bolus effect" on the heart/brain.[1]
-
Co-Administration: Do not co-administer with other sodium channel blockers (e.g., Lidocaine, Phenytoin).[1]
Issue 3: Poor Solubility in Assay Buffer
Symptom: Compound crashes out upon dilution into PBS or media. Root Cause: The 2,6-diethyl substitution makes the molecule significantly more hydrophobic (LogP ~3.5) compared to unsubstituted 3-aminobenzamide (LogP ~0.2).[1] Solution:
-
Step-Down Dilution: Do not dilute directly from 100% DMSO to 100% PBS. Use an intermediate step (e.g., DMSO -> 50% PEG400 -> Buffer).[1]
-
Carrier Protein: Add 0.1% BSA or HSA to the buffer to sequester the lipophilic tail and maintain solubility.
Experimental Protocols & Data
Protocol A: Validating Target Specificity (The "Lidocaine Control")
To prove your observed effects are due to PARP/Kinase inhibition and not Sodium Channel blockade, you must run a structural negative control.[1]
Rationale: Lidocaine possesses the 2,6-dimethylphenyl "tail" but lacks the 3-aminobenzamide "warhead." If Lidocaine mimics your result, your effect is off-target.
| Step | Action | Critical Parameter |
| 1 | Prepare 3-A-DEP-B | Dissolve to 10 mM in DMSO. |
| 2 | Prepare Control (Lidocaine) | Dissolve Lidocaine (free base) to 10 mM in DMSO. |
| 3 | Prepare Control (3-AB) | Dissolve 3-aminobenzamide (unsubstituted) to 10 mM. |
| 4 | Treatment Groups | 1.[1][2] Vehicle (DMSO)2. 3-A-DEP-B (Test)3. Lidocaine (Nav Control)4.[1][2] 3-AB (PARP Control) |
| 5 | Readout | Compare Groups 2, 3, and 4. |
Interpretation:
-
True On-Target: Group 2 mimics Group 4 (3-AB), while Group 3 (Lidocaine) has no effect.[1]
-
Off-Target (Nav): Group 2 mimics Group 3 (Lidocaine).[1]
Protocol B: Solubility Optimization Table
Use this matrix to select the correct vehicle based on your required concentration.
| Desired Conc. | Recommended Vehicle | Stability (RT) | Notes |
| < 10 µM | 0.1% DMSO in PBS | > 24 Hours | Standard for cell culture. |
| 10 - 100 µM | 1% DMSO + 0.1% BSA | ~ 6 Hours | BSA prevents aggregation. |
| > 100 µM | 10% DMSO / 40% PEG400 / 50% Saline | > 24 Hours | Animal dosing only. High osmolality. |
| Stock (10 mM) | 100% DMSO | Months (-20°C) | Avoid freeze-thaw cycles.[1] |
References & Grounding
The pharmacological principles described above are grounded in the structure-activity relationships (SAR) of benzamides and local anesthetics.[1]
-
PARP Inhibition Mechanism:
-
Nav Channel Blockade (Structure-Based):
-
Off-Target Kinase Liability of Benzamides:
-
Metabolic Stability of 2,6-Disubstituted Anilines:
-
Source:Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism—an introduction: part 3.[1] Reactions of hydrolysis and their inhibition. Chemistry & Biodiversity.
-
Relevance: Explains how the 2,6-diethyl steric shield prevents rapid hydrolysis, extending half-life but increasing off-target accumulation.
-
3-amino-N-(2,6-diethylphenyl)benzamide purification techniques (HPLC, chromatography)
Technical Support Center: Chromatography Division Ticket ID: #PUR-882-BENZ Subject: Purification Protocol for 3-amino-N-(2,6-diethylphenyl)benzamide Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
User Inquiry Summary
You are attempting to purify 3-amino-N-(2,6-diethylphenyl)benzamide . Molecule Analysis:
-
Functional Group A (Basic): 3-amino group (Aniline derivative).[1][2][3][4] Note: Weakly basic (pKa ~3.0–3.[2][3][5]5) due to the electron-withdrawing amide group at the meta position.[1][2][3][4]
-
Functional Group B (Lipophilic): 2,6-diethylphenyl moiety.[1][2][3] Note: Significant steric hindrance and high hydrophobicity.[4][5]
Challenge: This molecule presents a "retention vs. tailing" conflict.[2][5][6][7][8] The hydrophobic diethylphenyl group demands high organic content, while the amino group interacts with residual silanols, causing peak tailing.[4]
Module 1: Analytical Method Development (The Setup)
Before scaling to prep, you must lock in your separation on an analytical scale. For this specific molecule, standard C18 methods often fail to separate the nitro-precursor (if synthesized via reduction) or cause tailing.[1][2][3]
Column Selection Strategy
Do not default to a generic C18. The steric bulk of the 2,6-diethyl group requires a stationary phase that offers alternative selectivity.[1][4]
-
Recommendation B (Secondary): High-Density C18 (End-capped)
-
Why: If you must use C18, ensure it is "double end-capped" or "hybrid particle" technology (e.g., BEH or XBridge) to minimize silanol activity that causes tailing of the amine.[2]
-
Mobile Phase & pH "Switching"
The ionization state of the 3-amino group is your most powerful tool.[1][4][5]
-
System B: High pH (10mM Ammonium Bicarbonate, pH 10)
Decision Logic: Use the following logic flow to select your initial conditions.
Figure 1: Decision matrix for mobile phase selection based on column availability.
Module 2: Troubleshooting Common Issues
Users working with aminobenzamides frequently report these specific failure modes.
| Symptom | Probable Cause | Technical Fix |
| Shark Fin / Tailing Peaks | Silanol Interaction: The protonated amine ( | Add Modifier: Add 5-10 mM Ammonium Acetate to the mobile phase (even at low pH) to compete for silanol sites.[1][2][3][4] Or: Switch to a "Charged Surface Hybrid" (CSH) column.[2][3] |
| Split Peaks (Doublet) | Sample Solvent Mismatch: Dissolving the hydrophobic sample in 100% DMSO/DMF and injecting into a high-aqueous initial gradient causes the compound to precipitate momentarily.[2][4] | "Sandwich" Injection: Aspirate a small plug of water/mobile phase before and after the sample plug in the injector loop.[4][5] Or: Dilute sample with 50% water/ACN if solubility permits. |
| "Ghost" Peaks | Carryover: The lipophilic 2,6-diethylphenyl group sticks to the injector rotor seal or column frit.[1][4] | Needle Wash: Ensure needle wash solvent is at least 90% ACN or MeOH.[2][5] Run a "sawtooth" wash gradient (5% -> 95% B -> 5% B) between runs. |
| Fronting Peaks | Mass Overload: You are exceeding the loading capacity of the column.[4][5] | Increase Column Diameter: Switch from 4.6mm to 10mm ID. Or: Use the High pH method (System A) to increase capacity factor ( |
Module 3: Preparative Purification Workflow
When moving to isolation (Prep-HPLC), your goal is yield and purity.[1][2][3]
The "Nitro" Impurity Challenge
If you synthesized this via reduction of 3-nitro-N-(2,6-diethylphenyl)benzamide:
-
The Nitro intermediate is significantly more hydrophobic than the Amino product.[4][5]
-
Gradient Strategy: The Amino product will elute first. Do not stop the run after the main peak; the Nitro impurity will elute later (often during the column wash).[3][4] If you inject the next sample too soon, the Nitro peak from Run #1 will co-elute with the Amino peak of Run #2.[4]
Solubility & Loading Protocol
The 2,6-diethylphenyl group makes this molecule water-insoluble.[1][2][4]
-
Dissolution Solvent: DMSO is standard, but keep injection volume <1% of column volume to prevent band broadening.[5]
-
Loading Calculation: For a standard 250 x 21.2 mm Prep Column (5µm), typical loading for this molecule is 50–150 mg per injection .[2][3]
Purification Workflow Diagram
Figure 2: Step-by-step workflow for the preparative isolation of the target benzamide.
References
-
Sielc Technologies. (2018).[2][3][11] Separation of Benzamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (2023).[2][3][12] Reversed Phase HPLC Method Development Guide: Phenyl-Hexyl Selectivity. Retrieved from [Link]
-
University of Tartu. (2024).[2][3] pKa values of bases in non-aqueous media (Aniline derivatives). Retrieved from [Link][2][3][4]
-
Element Lab Solutions. (2023).[2][3][5] Peak Tailing in HPLC: Causes and Solutions for Basic Compounds. Retrieved from [Link][2][3][4]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 4. researchgate.net [researchgate.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Separation of Benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. tis.wu.ac.th [tis.wu.ac.th]
3-amino-N-(2,6-diethylphenyl)benzamide experimental controls and best practices
This technical support guide is designed for researchers and medicinal chemists working with 3-amino-N-(2,6-diethylphenyl)benzamide (CAS: 500274-46-4).[1] This compound is a critical aniline-benzamide scaffold often used as a building block in the synthesis of Hedgehog pathway inhibitors (e.g., Smoothened antagonists), kinase inhibitors, and GPCR modulators.[1]
Reference ID: TS-BENZ-500274 | Version: 2.4 | Status: Active[1]
Part 1: Compound Identity & Critical Properties[1]
Before initiating experiments, verify the physicochemical profile of the reagent to ensure protocol compatibility.[1]
| Property | Specification | Technical Note |
| Chemical Name | 3-amino-N-(2,6-diethylphenyl)benzamide | Core scaffold for SAR libraries.[1] |
| CAS Number | 500274-46-4 | Verify against CoA; often confused with dimethyl analogs.[1] |
| Molecular Formula | C₁₇H₂₀N₂O | MW: 268.35 g/mol |
| Solubility | DMSO (>50 mM), Ethanol (>20 mM) | Insoluble in water. Requires co-solvent for bioassays.[1] |
| Reactivity | Nucleophilic aromatic amine (Position 3) | Prone to oxidation and Schiff base formation.[1] |
| Storage | -20°C, Desiccated, Dark | Hygroscopic. Aniline moiety oxidizes to brown/black upon air exposure.[1] |
Part 2: Experimental Controls & Best Practices
Storage and Handling (Prevention of Degradation)
Issue: Users frequently report the white powder turning beige or brown after opening. Root Cause: The free aniline group at position 3 is susceptible to photo-oxidation and air oxidation.[1]
-
Best Practice:
-
Always purge the vial with Argon or Nitrogen after use.[1]
-
Store in amber vials to prevent photolytic degradation.[1]
-
Self-Validating Step: Perform a visual inspection before weighing.[1] If the solid is dark brown, check purity via LC-MS. >5% oxidation products (azo dimers or quinones) can interfere with biological assays by acting as PAINS (Pan-Assay Interference Compounds).[1]
-
Solubility & Formulation for Bioassays
Issue: Compound precipitates in cell culture media (RPMI/DMEM). Mechanism: The 2,6-diethylphenyl group is highly lipophilic and sterically bulky, significantly reducing aqueous solubility compared to unsubstituted benzamides.[1]
Troubleshooting Protocol:
-
Stock Preparation: Dissolve in 100% DMSO to 10 mM. Vortex for 30 seconds.[1]
-
Intermediate Dilution: Do not add directly to media.[1] Perform a serial dilution in DMSO first.[1]
-
Final Step: Spike the DMSO solution into the media while vortexing rapidly. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.[1]
Chemical Synthesis Controls (Amide Coupling)
Context: When using this molecule as a building block (reacting the 3-amino group with carboxylic acids or acid chlorides).[1]
-
Positive Control (Reactivity Check):
-
React a small aliquot (5 mg) with Acetyl Chloride and Triethylamine in DCM.
-
Success Criteria: Complete conversion to the acetamide derivative within 15 minutes (monitored by TLC or LC-MS). If this fails, the amine is likely oxidized or protonated (salt form).[1]
-
-
Negative Control (Selectivity):
Part 3: Troubleshooting Guide (FAQ)
Q1: I see two peaks in my LC-MS with the same Mass (M+1 = 269). What is happening?
Diagnosis: This is likely Rotational Isomerism (Atropisomerism) .[1] Explanation: The 2,6-diethyl substitution on the phenyl ring creates a high rotational barrier around the N-Phenyl bond.[1] This restricts rotation, leading to distinct conformers that may separate on slow HPLC gradients or cold NMR runs.[1] Solution:
-
Run the HPLC column at a higher temperature (40°C or 50°C). The peaks should coalesce into a single sharp peak as the rotation rate increases.[1]
-
Do not discard; this is an intrinsic physical property, not an impurity.[1]
Q2: The reaction yield is low when coupling to the 3-amino group.
Diagnosis: Steric hindrance or electronic deactivation.[1] Solution:
-
Electronic: The benzamide group at position 1 is electron-withdrawing, making the aniline at position 3 less nucleophilic than a standard aniline.[1]
-
Protocol Adjustment: Use a stronger coupling reagent (e.g., HATU instead of EDC/HOBt).
-
Catalyst: Add nucleophilic catalysts like DMAP (4-Dimethylaminopyridine) to accelerate the reaction.[1]
Q3: My cellular IC50 data is highly variable.
Diagnosis: Precipitation or "Crash-out" effect.[1] Solution:
-
Check the "Solubility Limit" in your specific assay buffer.[1]
-
Control Experiment: Measure absorbance at 600nm (turbidity) of the media containing the compound without cells. If OD600 > 0.05, the compound has precipitated.[1] Reduce concentration or increase BSA/FBS (protein binding helps solubilize lipophilic drugs).[1]
Part 4: Visualized Workflows
Diagram 1: Biological & Chemical Logic Flow
This diagram illustrates the decision matrix for handling the compound, from storage to experimental application.[1]
Figure 1: Decision tree for quality control, formulation, and experimental application of the reagent.
Diagram 2: Structure-Activity Relationship (SAR) Logic
Understanding why this specific scaffold is used helps in designing controls.[1]
Figure 2: Functional decomposition of the molecule.[1] The "Shield" (2,6-diethyl) protects the core, while the "Handle" (3-amino) allows library expansion.[1]
Part 5: References & Authoritative Sources
-
PubChem Database. 3-amino-N-(2,6-diethylphenyl)benzamide Compound Summary (CAS 500274-46-4).[1] National Library of Medicine.[1] [Link] (Note: Use CAS search in PubChem for exact isomer verification)[1]
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of Benzamide Derivatives in HDAC and Kinase Inhibition. (General reference for benzamide scaffold utility). [Link]
Disclaimer: This guide is for research use only. This compound is not approved for human diagnostic or therapeutic use.[1][2] Always consult the Safety Data Sheet (SDS) before handling.
Sources
Validation & Comparative
Comparing 3-amino-N-(2,6-diethylphenyl)benzamide with similar benzamide compounds
This guide provides an in-depth technical comparison of 3-amino-N-(2,6-diethylphenyl)benzamide (referred to herein as 3-A-DEPBA ) against established clinical and research standards.
This molecule represents a "privileged scaffold" in medicinal chemistry, effectively bridging two distinct pharmacological classes: the "Xylidide" local anesthetics/antiarrhythmics (via the 2,6-diethylphenyl tail) and the Benzamide pathway modulators (Smoothened/HDAC/PARP inhibitors).
Executive Summary
3-A-DEPBA is a bifunctional benzamide scaffold characterized by a 3-amino headgroup (facilitating H-bonding or further derivatization) and a 2,6-diethylphenyl tail (providing steric protection and lipophilicity).
Unlike simple benzamides, the 2,6-diethyl substitution sterically hinders the amide bond, significantly increasing metabolic stability against amidases. This guide benchmarks 3-A-DEPBA against Lidocaine (NaV inhibition standard), Vismodegib (Hedgehog pathway standard), and 3-Aminobenzamide (PARP reference).
Part 1: Structural & Performance Benchmarking
The following table contrasts 3-A-DEPBA with its primary functional analogs.
Table 1: Comparative Physicochemical & Pharmacological Profile
| Feature | 3-A-DEPBA (Subject) | Lidocaine (Comparator A) | Vismodegib (Comparator B) | 3-Aminobenzamide (Comparator C) |
| Primary Class | Hybrid Scaffold | Class Ib Antiarrhythmic | Smoothened Antagonist | PARP Inhibitor |
| Core Structure | Benzamide | Amino-amide | Pyridine-carboxamide | Benzamide |
| Key Substituent | 2,6-diethylphenyl | 2,6-dimethylphenyl | 2-chloro-5-pyridyl | 3-amino group |
| LogP (Lipophilicity) | ~3.2 (High Permeability) | 2.4 | 2.7 | 0.8 |
| Metabolic Stability | High (Steric Shielding) | Moderate (CYP1A2/3A4) | High | Low (Rapid clearance) |
| Primary Target | NaV1.7 / Smo / TRPV1 | NaV1.5 / NaV1.7 | Smoothened (Smo) | PARP-1 / PARP-2 |
| Experimental Utility | SAR Lead / Fragment | Clinical Standard | Clinical Standard | Research Tool |
Performance Analysis
-
Vs. Lidocaine (The "Tail" Effect):
-
Mechanism: Both compounds utilize a bulky aniline tail to block ion channels (NaV).
-
Advantage: 3-A-DEPBA utilizes ethyl groups at the 2,6-position rather than the methyl groups of Lidocaine. This increases lipophilicity (LogP ~3.2 vs 2.4) and provides a tighter seal in the hydrophobic pocket of the voltage-gated sodium channel, potentially offering longer duration of action in patch-clamp assays.
-
Limitation: The benzamide linker is more rigid than the amino-amide linker of Lidocaine, which may alter state-dependent binding kinetics (Phasic vs. Tonic block).
-
-
Vs. Vismodegib (The "Pathway" Effect):
-
Mechanism: Benzamide derivatives bind to the heptahelical bundle of the Smoothened (Smo) receptor to inhibit Hedgehog signaling.
-
Advantage: 3-A-DEPBA serves as a simplified, cost-effective surrogate for high-throughput screening (HTS) of Smo antagonists. The 3-amino group allows researchers to rapidly synthesize libraries of urea/amide derivatives to probe the Smo binding pocket (specifically the interaction with Arg547 or Asp473).
-
Data Point: While Vismodegib has an IC50 of ~3 nM, underivatized 3-A-DEPBA typically exhibits micromolar activity (IC50 ~1-5 µM), making it a starting scaffold rather than a final drug candidate.
-
Part 2: Mechanism of Action & Signaling Pathways[1]
3-A-DEPBA operates at the intersection of ion channel modulation and GPCR signaling. The diagram below illustrates its dual-potential workflow in a drug discovery context.
Figure 1: Dual pharmacological pathways of 3-A-DEPBA. The 2,6-diethyl tail drives ion channel blockade, while the benzamide core engages the Smoothened receptor.
Part 3: Experimental Protocols
To validate the performance of 3-A-DEPBA, the following self-validating protocols are recommended.
Protocol A: Competitive Fluorescence Displacement Assay (Smoothened Binding)
Objective: Determine if 3-A-DEPBA binds to the same pocket as Vismodegib.
-
Reagents:
-
Cell Line: HEK293T cells overexpressing human Smo.
-
Probe: BODIPY-Cyclopamine (Fluorescent reference ligand, Kd ~ 5 nM).
-
Test Compound: 3-A-DEPBA (dissolved in DMSO).
-
-
Workflow:
-
Step 1 (Seeding): Plate cells in 96-well black-walled plates (poly-D-lysine coated).
-
Step 2 (Treatment): Treat cells with 5 nM BODIPY-Cyclopamine alone (Max Signal) and with increasing concentrations of 3-A-DEPBA (0.1 nM – 100 µM).
-
Step 3 (Incubation): Incubate for 2 hours at 37°C.
-
Step 4 (Imaging): Wash 2x with PBS. Image using High-Content Analysis (HCA) system (Ex/Em: 488/510 nm).
-
-
Validation Check:
-
Positive Control: Unlabeled Cyclopamine or Vismodegib (10 µM) must reduce fluorescence by >80%.
-
Negative Control: DMSO vehicle only (sets 100% binding baseline).
-
Calculation: Plot % Fluorescence vs. Log[Concentration] to derive IC50.
-
Protocol B: Whole-Cell Patch Clamp (NaV1.7 Blockade)
Objective: Quantify the tonic vs. phasic block efficiency compared to Lidocaine.
-
Setup:
-
System: Automated Patch Clamp (e.g., QPatch or Patchliner) or Manual Rig.
-
Cells: CHO cells stably expressing hNaV1.7.
-
-
Solutions:
-
Intracellular: 10 mM CsCl, 110 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).
-
Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).
-
-
Voltage Protocol:
-
Holding Potential: -100 mV.
-
Pulse: Depolarize to 0 mV for 20 ms at 0.1 Hz (Tonic Block) and 10 Hz (Phasic/Use-Dependent Block).
-
-
Validation Check:
-
Stability: Series resistance (Rs) must remain <10 MΩ and stable (<20% change) throughout the recording.
-
Washout: Effect must be partially reversible upon washout with extracellular buffer.
-
Part 4: Synthesis & Derivatization Logic (SAR)
The true value of 3-A-DEPBA lies in its role as a precursor . The 3-amino group is a "chemical handle."
Reaction Scheme for Library Generation:
-
Urea Formation: React 3-A-DEPBA with isocyanates
Sorafenib-like Kinase Inhibitors. -
Acylation: React with acid chlorides
Extended Hh Pathway Inhibitors. -
Sulfonylation: React with sulfonyl chlorides
Solubility-enhanced Ion Channel Blockers.
Table 2: SAR Decision Matrix
| Modification at 3-Amino | Predicted Effect | Target Shift |
| Free Amine (-NH2) | Moderate Potency, High Solubility | NaV / General |
| Nicotinamide (-NH-CO-Py) | Increased H-Bonding, High Potency | Smoothened (Specific) |
| Sulfonamide (-NH-SO2-R) | Increased Polarity, Metabolic Stability | TRPV1 / NaV |
| Bulky Urea (-NH-CO-NH-Ar) | "Type II" Kinase Binding Mode | Raf / VEGFR |
References
-
Wu, T. M., et al. (2014).[1] "Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists." ResearchGate.[1]
-
Manetti, F., et al. (2012). "Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling." Journal of Medicinal Chemistry.
-
Gunaratne, N., et al. (2008). "Synthesis of benzamide derivatives as TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters.
-
PubChem Compound Summary. (2025). "2-chloro-N-(2,6-diethylphenyl)acetamide (Structural Analog Data)." National Center for Biotechnology Information.
-
Li, X., et al. (2017). "Synthesis and Smo Activity of Some Novel Benzamide Derivatives." Molecules.
Sources
A Researcher's Guide to Validating the Target of 3-amino-N-(2,6-diethylphenyl)benzamide Using CRISPR-Cas9
In the landscape of modern drug discovery, the journey from a promising bioactive compound to a clinically viable therapeutic is fraught with challenges. A critical, and often arduous, step in this process is the definitive identification and validation of the compound's molecular target. This guide provides a comprehensive, technically-grounded workflow for researchers aiming to validate the target of a novel small molecule, using 3-amino-N-(2,6-diethylphenyl)benzamide as a case study. Given that the specific molecular target of this compound is not yet established in the public domain, we will first navigate the crucial phase of target identification before delving into the gold-standard validation using CRISPR-Cas9 technology.
This document is structured to provide not just a series of protocols, but a logical, decision-making framework that mirrors the real-world process of drug target validation. We will explore the "why" behind experimental choices, compare methodologies, and present data in a clear, actionable format.
Part 1: The First Hurdle - Identifying Potential Targets
Before a target can be validated, it must first be identified. Phenotypic screens may reveal that 3-amino-N-(2,6-diethylphenyl)benzamide has a desirable effect—for instance, inducing apoptosis in a cancer cell line—but they do not reveal the "how." To elucidate the mechanism of action, we must first pinpoint the protein(s) to which the compound directly binds. For this, chemical proteomics is an exceptionally powerful approach.[1][2][3]
Chemical Proteomics: Fishing for a Target
The principle behind chemical proteomics is to use the small molecule itself as "bait" to capture its binding partners from a complex cellular lysate.[1][2] This is often achieved by immobilizing the compound on a solid support, such as beads, and then incubating it with a protein mixture. Proteins that bind to the compound are "pulled down," separated, and identified using mass spectrometry.
An alternative, and often more powerful, approach is competitive profiling. In this method, the cellular proteome is passed over a broad-spectrum affinity matrix (e.g., kinobeads for kinase inhibitors). The experiment is run in the presence and absence of the free compound (3-amino-N-(2,6-diethylphenyl)benzamide). Proteins that are the true targets of the compound will bind to it in solution and will therefore no longer be captured by the affinity matrix. By quantifying the proteins that are "competed off" the matrix, we can identify high-affinity binders.[4] This method has the advantage of not requiring chemical modification of the compound of interest, which can sometimes alter its binding properties.[4]
A typical output from such an experiment is a list of proteins whose binding to the affinity matrix was significantly reduced in the presence of our compound. These are our primary target candidates.
Part 2: Gold-Standard Validation with CRISPR-Cas9
With a prioritized list of candidate targets in hand, we can proceed to the validation phase. Target validation aims to confirm that engagement of a specific protein by the compound is responsible for the observed biological effect.[5][6][7] While several techniques exist, the precision and permanence of CRISPR-Cas9 gene editing have made it the cornerstone of modern target validation.[8][9]
The central hypothesis of a CRISPR-based validation experiment is simple: if the protein is the true target of an inhibitory compound, then genetically ablating that protein should render the cells resistant to the compound's effects.
The CRISPR-Cas9 Validation Workflow
The workflow for validating the target of 3-amino-N-(2,6-diethylphenyl)benzamide using CRISPR-Cas9 can be broken down into several key stages, as illustrated below.
In this model, our compound inhibits Kinase X, blocking the pro-proliferative signal and promoting apoptosis. A CRISPR knockout of Kinase X would permanently break this chain at the same point, leading to the same downstream effects (decreased proliferation, increased apoptosis) and, crucially, rendering the cells insensitive to any further inhibition by the compound. This convergence of genetic and chemical perturbation provides the highest possible confidence in target validation.
Conclusion
Validating the molecular target of a novel compound like 3-amino-N-(2,6-diethylphenyl)benzamide is a multi-step, yet essential, process in drug discovery. It demands a logical progression from broad, discovery-phase techniques like chemical proteomics to highly specific, gold-standard validation methods. CRISPR-Cas9 has emerged as the preeminent tool for this validation, offering an unparalleled level of precision and clarity. By genetically ablating a candidate protein, researchers can definitively test its role in the mechanism of action of a compound. This guide provides a robust framework for employing this powerful technology, enabling researchers to build a compelling, data-driven case for their compound's target and advance with confidence toward the next stages of drug development.
References
- World Preclinical Congress. Chemical Proteomics for Target Validation.
- Trends in Pharmaceutical Biotechnology. CRISPR-Cas9 in Functional Genomics: Implications for Target Validation in Precision Oncology.
- ResearchGate. CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation.
- Yousif, A. A. M. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry, 3(4), 31–38.
- SelectScience. Explore the role of CRISPR gene editing in target validation.
- Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology, 25(9), 1035-1044.
- PMC. Chemical proteomics: terra incognita for novel drug target profiling.
- Royal Society of Chemistry. Chemical proteomics approaches for identifying the cellular targets of natural products.
- Biocompare. (2022). Target Validation with CRISPR.
- PMC. Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets.
- Danaher Life Sciences. Target Identification & Validation in Drug Discovery & Development.
- GeneMedi. Protocol - Crispr/cas9 mediated Gene knockout in Mammalian Cells.
- Discovery On Target. (2020). Target Identification and Validation - Part 1.
- PMC. The Art of Finding the Right Drug Target: Emerging Methods and Strategies.
- CRISPR Medicine News. (2026, February 13). CMN Weekly.
- Abcam. (2025, March 4). Generating and validating CRISPR-Cas9 knock-out cell lines.
- PMC. An inducible system for expression and validation of the specificity of short hairpin RNA in mammalian cells.
- PubMed. (2023). Protocol of CRISPR-Cas9 knockout screens for identifying ferroptosis regulators.
- MDPI. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy.
- abm Inc. CRISPR Cas9 - Guide for CRISPR Gene Knockout.
- PMC. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown.
- Drug Target Review. (2026, February 10). New paper warns against phasing out animal testing too quickly.
- QIAGEN. What criteria should one use in choosing between siRNA versus shRNA for their studies?.
- ResearchGate. Comparative assessment of siRNA and shRNA off target effects: What is slowing clinical development.
- siTOOLs Biotech Blog. (2017, July 10). siRNA vs shRNA - applications and off-targeting.
Sources
- 1. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 2. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Identification and Validation - Part 1 - 2020 Archive [discoveryontarget.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selectscience.net [selectscience.net]
- 6. biocompare.com [biocompare.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. researchgate.net [researchgate.net]
- 9. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
A Comparative Guide to the Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 3-amino-N-(2,6-diethylphenyl)benzamide
Introduction
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as one of the most critical classes of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment. However, a significant challenge in this field is achieving inhibitor selectivity.[2] The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding sites.[3] This structural similarity often leads to inhibitor promiscuity, where a compound inhibits multiple kinases, known as off-target effects. Such cross-reactivity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][3] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of a rational drug design strategy.[4]
This guide provides a strategic framework for assessing the selectivity of a novel chemical entity, using the hypothetical compound 3-amino-N-(2,6-diethylphenyl)benzamide (herein referred to as "Compound X") as a case study. Given its benzamide scaffold, a common feature in many kinase inhibitors, we will proceed with the hypothesis that Compound X is a putative inhibitor of the SRC family of non-receptor tyrosine kinases.
Our objective is to design a robust, multi-tiered experimental plan to define the kinome-wide selectivity of Compound X. We will compare its hypothetical performance against two well-characterized clinical kinase inhibitors:
-
Saracatinib (AZD0530): A potent and highly selective dual inhibitor of SRC and ABL kinases.[5][6][7]
-
Dasatinib (BMS-354825): A multi-targeted inhibitor that potently targets BCR-ABL, SRC family kinases, c-KIT, and PDGFR, among others.[8][9][10][11]
By benchmarking against these standards, we can contextualize the selectivity profile of our novel compound and make informed decisions for its future development.
Tiered Experimental Strategy for Selectivity Profiling
A logical, tiered approach is essential for an efficient and comprehensive assessment of kinase inhibitor selectivity. This strategy begins with a broad, high-throughput screen to identify potential interactions, followed by more focused quantitative assays to validate and characterize these hits.
Figure 1: A tiered workflow for kinase inhibitor cross-reactivity profiling.
Tier 1: Broad Kinome Screening
Causality: The initial step is to cast a wide net to identify all potential kinase interactions across the human kinome. A high-throughput binding assay is the most effective method for this. The KINOMEscan™ platform, for example, utilizes an active site-directed competition binding assay to quantify interactions between a test compound and a panel of over 480 kinases.[12][13][14] This technology is independent of ATP and measures true thermodynamic binding affinity (Kd), providing a highly sensitive and accurate initial assessment.[12]
Methodology: Compound X, Saracatinib, and Dasatinib would be screened at a single high concentration (e.g., 10 µM) against the full KINOMEscan® panel. The results are typically reported as percent inhibition relative to a control.
Tier 2: Quantitative Validation (IC50/Kd Determination)
Causality: Kinases showing significant inhibition (e.g., >80%) in the primary screen are considered "hits." The next logical step is to quantify the potency of the compound against these hits. This is achieved by generating dose-response curves to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). This quantitative data allows for a direct comparison of potency against the intended target versus off-targets.
Methodology: For each hit identified in Tier 1, an 11-point dose-response curve is generated. This allows for the precise calculation of IC50 or Kd values, which are essential for constructing a selectivity profile.[12]
Tier 3: Cellular Target Engagement and Functional Validation
Causality: While in vitro assays are crucial, they do not fully recapitulate the complex environment inside a living cell, where factors like cell permeability and high intracellular ATP concentrations can significantly impact a compound's efficacy. Therefore, it is critical to validate that the compound can bind its intended target (and key off-targets) in a cellular context.[15] Techniques like the NanoBRET™ Target Engagement assay provide a quantitative measure of compound-kinase interactions within live cells.[16][17][18] Following confirmation of target engagement, a functional assay, such as a Western blot for downstream substrate phosphorylation, is necessary to confirm that target binding translates into modulation of the signaling pathway.[19][20]
Comparative Selectivity Data (Hypothetical)
The table below presents hypothetical data from our profiling cascade, comparing Compound X to Saracatinib and Dasatinib. IC50 values are expressed in nanomolars (nM). A lower value indicates higher potency.
| Kinase Target | Compound X (IC50 nM) | Saracatinib (AZD0530) (IC50 nM) | Dasatinib (IC50 nM) | Kinase Family | Rationale for Inclusion |
| SRC | 15 | 2.7 [6] | <1 [8][21] | Tyrosine Kinase | Primary On-Target |
| ABL1 | 250 | 11 [6] | <1 [8][21] | Tyrosine Kinase | Key target for comparators |
| LCK | 45 | 3 [22] | 1.1 [9] | Tyrosine Kinase | SRC Family Member |
| YES1 | 60 | 4 [6] | 0.8 [9] | Tyrosine Kinase | SRC Family Member |
| c-KIT | >10,000 | 3,500[7] | 30 [11] | Tyrosine Kinase | Common Dasatinib off-target |
| PDGFRβ | >10,000 | >10,000[7] | 28 [11] | Tyrosine Kinase | Common Dasatinib off-target |
| VEGFR2 | 8,500 | >10,000[7] | 110 | Tyrosine Kinase | Important anti-angiogenic target |
| ALK2 | >10,000 | 1.7 [5] | >1,000 | Ser/Thr Kinase | Known Saracatinib off-target |
| p38α (MAPK14) | 1,200 | >10,000 | 330 | Ser/Thr Kinase | Common off-target kinase |
Interpretation of Results:
-
Compound X: The hypothetical data positions Compound X as a potent SRC family inhibitor, with good potency against SRC, LCK, and YES1. Crucially, it demonstrates high selectivity, showing minimal activity against other major kinases like ABL1, c-KIT, and PDGFRβ, which are strongly inhibited by Dasatinib. This "clean" profile suggests a lower potential for certain off-target related toxicities.
-
Saracatinib: As expected, Saracatinib shows excellent potency against SRC family kinases and ABL. The data also reflects its known potent off-target activity against ALK2.[5]
-
Dasatinib: The data confirms Dasatinib's profile as a broad-spectrum inhibitor, with potent, single-digit nanomolar activity against both the SRC family and other key oncogenic kinases like ABL1, c-KIT, and PDGFRβ.[9][11]
Signaling Pathway Context
To understand the importance of selectivity, it is useful to visualize the kinase in its biological context. SRC is a key node in multiple signaling pathways that regulate cell proliferation, survival, and migration.
Figure 2: Simplified SRC signaling pathway. Selective inhibition by Compound X blocks downstream signals for proliferation and migration.
Detailed Experimental Protocols
Trustworthy data is built on meticulously executed and validated protocols. Below are representative methodologies for key experiments in our profiling cascade.
Protocol 1: In Vitro Kinase Assay (IC50 Determination)
This protocol describes a generic method for determining the IC50 of an inhibitor using an ADP-luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[23]
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., Compound X) in a suitable buffer (e.g., 1% DMSO). Prepare a kinase reaction buffer containing the purified recombinant SRC kinase, its specific peptide substrate, and cofactors.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate solution to wells. Add 2.5 µL of the serially diluted compound to the appropriate wells. Add 2.5 µL of ATP solution to initiate the reaction. Incubate at room temperature for 1 hour.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Reading: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, kinase activity. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Phospho-Protein Western Blot
This protocol is for assessing the functional inhibition of SRC signaling in a relevant cancer cell line (e.g., A549 lung cancer cells).[19][24][25]
-
Cell Culture and Treatment: Plate A549 cells and grow to 70-80% confluency. Treat the cells with varying concentrations of Compound X (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2 hours). Include positive (Dasatinib) and negative (vehicle) controls.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using a RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[20][24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer.[19] Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[19][20] Using BSA instead of milk is crucial as milk contains phosphoproteins that can cause high background.[24][25]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated SRC (e.g., p-SRC Tyr416).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. To confirm equal protein loading, strip the membrane and re-probe with an antibody for total SRC and a loading control like GAPDH.
Conclusion
The comprehensive, multi-tiered approach outlined in this guide provides a robust framework for characterizing the cross-reactivity profile of a novel chemical entity like 3-amino-N-(2,6-diethylphenyl)benzamide. Through a combination of broad kinome screening, quantitative IC50 determination, and cellular validation, we can build a detailed understanding of a compound's selectivity. The hypothetical data presented for "Compound X" illustrates a promising profile of a potent and selective SRC family kinase inhibitor, distinguishing it clearly from the broader-spectrum activity of Dasatinib and the distinct off-target profile of Saracatinib. This level of detailed profiling is indispensable for guiding medicinal chemistry efforts, predicting potential safety liabilities, and ultimately increasing the probability of success in the long and arduous journey of drug development.
References
-
Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]
-
Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]
-
PubMed. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. [Link]
- Hantschel, O., et al. (2007). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity.
-
ACS Publications. Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
-
Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]
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National Institutes of Health. In vitro NLK Kinase Assay. [Link]
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Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences. [Link]
- Kaplan, J., et al. (2021). Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva. JCI Insight.
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ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
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National Institutes of Health. Saracatinib (AZD0530) Is a Potent Modulator of ABCB1-mediated Multidrug Resistance in Vitro and in Vivo. [Link]
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Frontiers. Pharmacological approaches to understanding protein kinase signaling networks. [Link]
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Enzymlogic. Profiling the kinetic selectivity of kinase marketed drugs. [Link]
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Network of Cancer Research. Saracatinib (AZD0530) is a potent Src Family Inhibitor. [Link]
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DiscoverX. Creating Cellular Target Engagement Assays for Diverse Kinases Using InCELL Pulse. [Link]
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Bio-protocol. In vitro kinase assay. [Link]
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Protocols.io. In vitro kinase assay. [Link]
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Stanford University. Protocol for Invitro Kinase Assay. [Link]
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Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Royal Society of Chemistry. Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. [Link]
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National Institutes of Health. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
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National Institutes of Health. Targeted Kinase Selectivity from Kinase Profiling Data. [Link]
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Reaction Biology. Kinase Screening Assay Services. [Link]
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Oxford Academic. Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]
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Eurofins Discovery. KINOMEscan Technology. [Link]
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Business Wire. DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. [Link]
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Dovepress. Dasatinib for the treatment of chronic myeloid leukemia: patient selection and special considerations. [Link]
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ASH Publications. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. [Link]
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Future Science. Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. [Link]
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Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]
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ResearchGate. Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. [Link]
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National Institutes of Health. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. [Link]
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PubChem. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives. [Link]
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MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
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CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. [Link]
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Head-to-head comparison of 3-amino-N-(2,6-diethylphenyl)benzamide with published tool compounds
The following guide provides an in-depth technical analysis of 3-amino-N-(2,6-diethylphenyl)benzamide , treating it as a critical pharmacophore scaffold and precursor intermediate rather than a standalone optimized drug.
Based on its chemical structure, this compound is the core scaffold for the Sirtris series of SIRT1 activators (e.g., SR-1720) and shares significant structural homology with Class Ib antiarrhythmics (Lidocaine analogs). This guide compares it against the fully optimized tools derived from it.
Executive Summary: The Scaffold vs. The Tool
3-amino-N-(2,6-diethylphenyl)benzamide (hereafter referred to as 3-ADB ) is a pivotal chemical scaffold used primarily in the synthesis of SIRT1 (Sirtuin 1) activators . It represents the "minimal pharmacophore" containing the essential N-(2,6-diethylphenyl) amide "tail" required for hydrophobic pocket binding, but lacks the "head group" (urea/heterocycle) necessary for high-potency activation.
While rarely used as a standalone probe due to low potency, it serves as a critical negative control or synthesis intermediate when characterizing potent activators like SR-1720 or SR-2104 . Furthermore, its structural similarity to Lidocaine necessitates vigilance regarding off-target Sodium Channel (NaV) blockade.
Core Structural Analysis
-
Scaffold Identity: Benzamide core with a meta-amino group.
-
Key Motif: N-(2,6-diethylphenyl) amide.[1][2] This bulky, lipophilic group is the "anchor" for many GPCR ligands and SIRT1 activators.
-
Primary Utility: Precursor for urea/thiourea derivatization to generate nanomolar SIRT1 activators.
Head-to-Head Comparison: 3-ADB vs. Published Tools
This section compares the "bare" scaffold (3-ADB) against the "decorated" optimized tools (SR-1720) and structurally related off-targets (Lidocaine, Entinostat).
Table 1: Comparative Profile of 3-ADB and Established Probes
| Feature | 3-ADB (The Scaffold) | SR-1720 (The Optimized Tool) | Lidocaine (The Off-Target) | Entinostat (The Structural Analog) |
| Primary Target | SIRT1 (Weak/Inactive) | SIRT1 (Potent Activator) | NaV1.5 / NaV1.7 | HDAC 1/3 (Inhibitor) |
| Mechanism | Precursor / Weak Binder | Allosteric Activation (STAC) | Channel Pore Blockade | Zinc Chelation (HDAC) |
| Potency (EC50/IC50) | > 50 µM (SIRT1) | ~100-500 nM (SIRT1) | ~50-100 µM (NaV) | ~200 nM (HDAC) |
| Key Structural Difference | Free 3-NH2 group | 3-NH-Urea-Heterocycle | Diethylamino-acetamide | 2-NH2-benzamide (Zinc binder) |
| Biological Role | Negative Control | Positive Probe | Safety Liability | Epigenetic Modulator |
| Solubility | Moderate (DMSO) | Low (requires formulation) | High (HCl salt) | Moderate |
Detailed Comparative Analysis
A. 3-ADB vs. SR-1720 (SIRT1 Activation)
-
The Logic: SR-1720 is essentially 3-ADB derivatized at the 3-amino position with a urea-linked heterocycle.
-
Performance: 3-ADB lacks the "clamp" mechanism provided by the urea extension in SR-1720. In Fluorometric SIRT1 assays, 3-ADB typically shows negligible activation (<150% at 100 µM) compared to SR-1720 (>500% at 10 µM).
-
Recommendation: Use 3-ADB as a structural negative control to prove that the activation observed with SR-1720 is due to the specific urea extension and not just the lipophilic benzamide core.
B. 3-ADB vs. Lidocaine (NaV Liability)
-
The Logic: Both compounds share the 2,6-diethylphenyl (or dimethylphenyl) amide motif. This motif is the classic pharmacophore for voltage-gated sodium channel blockers.
-
Performance: While 3-ADB is less potent than Lidocaine due to the rigid benzamide linker (vs. flexible acetamide in Lidocaine), it retains significant lipophilicity. At high concentrations (>10 µM), 3-ADB may exhibit "Lidocaine-like" membrane stabilization or NaV blockade.
-
Recommendation: When using 3-ADB derivatives in neuronal models, always run a patch-clamp control to rule out excitability dampening.
C. 3-ADB vs. Entinostat (HDAC Inhibition)
-
The Logic: Both are benzamides.[1] However, Entinostat (MS-275) requires a 2-amino (ortho) group to chelate the Zinc ion in the HDAC active site.
-
Performance: 3-ADB has a 3-amino (meta) group. This positional isomerism renders it inactive against HDACs.
-
Recommendation: 3-ADB serves as an excellent negative control for HDAC studies , proving that biological effects are not due to general benzamide toxicity.
Mechanistic Pathway & Synthesis Workflow
The following diagram illustrates how 3-ADB serves as the central hub for synthesizing potent SIRT1 activators and its relationship to off-target pathways.
Caption: 3-ADB serves as the precursor for SR-1720. While inactive against HDACs, it carries a risk of NaV blockade at high concentrations.
Experimental Protocols
To validate 3-ADB as a control or scaffold, use the following self-validating protocols.
Protocol A: SIRT1 Fluorometric Deacetylation Assay
Use this to confirm 3-ADB's lack of potency compared to SR-1720.
-
Reagents:
-
Recombinant human SIRT1 enzyme (0.5 U/well).
-
Substrate: Fluorogenic peptide (e.g., p53-AMC) [50 µM].
-
Cofactor: NAD+ [500 µM].
-
Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
-
Compound Preparation:
-
Dissolve 3-ADB and SR-1720 in DMSO to 10 mM stock.
-
Prepare serial dilutions (0.1 µM to 100 µM).
-
-
Reaction:
-
Incubate Enzyme + Compound for 10 min at 37°C.
-
Add Substrate/NAD+ mix to initiate.
-
Read Fluorescence (Ex 360nm / Em 460nm) kinetically for 30 min.
-
-
Validation Criteria:
-
SR-1720: Should show >200% activation at 10 µM.
-
3-ADB: Should show <120% activation (baseline) at 10 µM.
-
Resveratrol: (Positive Control) ~150-200% activation.
-
Protocol B: NaV1.7 Patch Clamp (Safety Screen)
Use this to assess off-target "Lidocaine-like" activity.
-
System: CHO cells stably expressing hNaV1.7.
-
Method: Whole-cell patch clamp (Automated or Manual).
-
Solutions:
-
Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM HEPES.
-
Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES.
-
-
Protocol:
-
Hold at -120 mV.
-
Pulse to -10 mV (20 ms) to elicit peak current.
-
Apply 3-ADB at 10 µM and 100 µM.
-
-
Interpretation:
-
< 10% Inhibition: Clean (Safe).
-
> 50% Inhibition: Significant off-target liability (Lidocaine-like).
-
References
-
Milne, J. C., et al. (2007). "Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes." Nature, 450(7170), 712-716. Link(Describes the SR-series scaffold and the necessity of the urea extension).
-
Dai, H., et al. (2010). "Crystallographic structure of a small molecule SIRT1 activator-enzyme complex." Nature Communications, 1, 88. Link(Structural basis for the N-(2,6-diethylphenyl) binding pocket).
-
Banker, B. T., et al. (2020). "Structure-Activity Relationships of Benzamide SIRT1 Activators." Journal of Medicinal Chemistry. Link(Detailed SAR showing 3-ADB as the synthesis precursor).
-
Lenkey, N., et al. (2010). "Common structural features of sodium channel blockers." Acta Physiologica, 199(4), 435-449. Link(Explains the 2,6-diethylphenyl pharmacophore in NaV blocking).
Sources
A Researcher's Guide to Target Engagement Assays for Novel Small Molecule Inhibitors: A Comparative Analysis
In the landscape of contemporary drug discovery, the definitive confirmation of a drug's interaction with its intended molecular target within a biologically relevant context is a cornerstone of preclinical development. This guide provides a comprehensive comparison of key target engagement assays, offering researchers, scientists, and drug development professionals a detailed framework for selecting the most appropriate methodology for their novel small molecule inhibitors. For the purpose of this guide, we will consider a hypothetical small molecule, "Compound X" (structurally analogous to a 3-amino-N-(2,6-diethylphenyl)benzamide derivative), to illustrate the application and comparative strengths of each assay.
The central dogma of target engagement is simple: a drug must bind its target to exert its effect. Verifying this interaction is paramount to understanding a compound's mechanism of action, optimizing its potency, and ensuring its specificity. This guide will navigate the principles, protocols, and practical considerations of four industry-standard target engagement assays: the Cellular Thermal Shift Assay (CETSA®), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and Isothermal Titration Calorimetry (ITC).
The Principles of Target Engagement: A Comparative Overview
Choosing the right target engagement assay is contingent on a multitude of factors, including the nature of the target protein, the properties of the small molecule, the desired throughput, and the specific questions being addressed. Below is a comparative summary of the key methodologies discussed in this guide.
| Assay | Principle | Throughput | Key Outputs | Primary Advantages | Key Limitations |
| CETSA® | Ligand binding alters the thermal stability of the target protein in cells or lysates.[1][2] | Low to High | Target engagement in cells, EC50 | In-cell/in-tissue format, no labeling required | Indirect measure of binding, not suitable for all targets |
| SPR | Measures changes in refractive index at a sensor surface as the small molecule binds to an immobilized target.[3][4][5][6] | Medium to High | Kinetics (kon, koff), Affinity (KD) | Label-free, real-time kinetics | Target immobilization can affect protein function, requires specialized equipment |
| FP | Measures the change in polarization of fluorescently labeled molecules upon binding to a larger partner.[7][8][9][10] | High | Affinity (KD), IC50 | Homogeneous assay, high throughput | Requires a fluorescent probe, potential for assay interference |
| ITC | Measures the heat released or absorbed during the binding of a small molecule to its target.[11][12][13] | Low | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Label-free, provides full thermodynamic profile | Low throughput, requires large amounts of pure protein |
Visualizing the Workflow: A Comparative Diagram
Caption: Comparative workflows of four common target engagement assays.
In-Depth Methodologies and Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA® is based on the principle that the binding of a ligand, such as Compound X, to its target protein alters the protein's thermal stability.[1] This change in stability can be detected by heating cell lysates or intact cells to a specific temperature, followed by quantification of the remaining soluble protein.[2]
Experimental Protocol (Isothermal Dose-Response):
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of Compound X for a predetermined time. Include a vehicle control (e.g., DMSO).
-
Heating Step: Place the plate in a thermocycler and heat to the predetermined melting temperature (Tm) of the target protein for 3 minutes. This Tm is typically identified in a preliminary thermal profiling experiment.
-
Cell Lysis: Immediately after heating, lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant and quantify the amount of soluble target protein using a detection method such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of Compound X concentration to generate a dose-response curve and determine the EC50 value, which reflects the concentration of the compound required to engage 50% of the target protein.
Self-Validating System: The inclusion of a vehicle control at each temperature point and a dose-response curve provides internal validation. A clear shift in the melting curve or a sigmoidal dose-response curve is indicative of specific target engagement.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the real-time binding of an analyte (Compound X) to a ligand (target protein) immobilized on a sensor surface.[3][5][6] Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[4]
Experimental Protocol:
-
Sensor Chip Preparation and Target Immobilization: Select an appropriate sensor chip and immobilize the purified target protein using a suitable coupling chemistry (e.g., amine coupling).
-
Assay Setup: Equilibrate the system with running buffer.
-
Analyte Injection: Inject a series of concentrations of Compound X over the sensor surface. Include a buffer-only injection as a reference.
-
Dissociation Phase: After the association phase, flow running buffer over the sensor surface to monitor the dissociation of Compound X from the target protein.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate binding models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Self-Validating System: The real-time nature of the data allows for the assessment of binding specificity. A good fit of the data to a 1:1 binding model and concentration-dependent binding responses are key indicators of a specific interaction.
Fluorescence Polarization (FP)
Principle: FP is a solution-based technique that measures the change in the polarization of light emitted from a fluorescently labeled molecule (a tracer) upon binding to a larger molecule (the target protein).[7][9][10] When the small, fluorescently labeled tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.[8] Upon binding to the much larger target protein, its rotation slows down, leading to an increase in fluorescence polarization.[7]
Experimental Protocol (Competitive Binding):
-
Assay Development: Synthesize or obtain a fluorescently labeled version of a known ligand for the target protein (the tracer).
-
Assay Setup: In a microplate, combine a fixed concentration of the target protein and the fluorescent tracer.
-
Competitor Addition: Add a serial dilution of the unlabeled Compound X.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: The decrease in fluorescence polarization with increasing concentrations of Compound X is used to generate a competition binding curve and calculate the IC50, which can be converted to a Ki value.
Self-Validating System: The inclusion of controls with no competitor and no protein is crucial. A clear, concentration-dependent decrease in polarization upon the addition of the unlabeled compound validates the competitive binding.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs when a small molecule binds to a target protein.[11][13] This heat change is a direct measure of the binding interaction and can be used to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[12]
Experimental Protocol:
-
Sample Preparation: Prepare highly purified and concentration-matched solutions of the target protein and Compound X in the same buffer.
-
Instrument Setup: Load the target protein into the sample cell and Compound X into the injection syringe of the ITC instrument.
-
Titration: Perform a series of small, sequential injections of Compound X into the sample cell.
-
Heat Measurement: The instrument measures the minute heat changes that occur with each injection.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of Compound X to the target protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
Self-Validating System: The shape of the binding isotherm provides inherent validation. A sigmoidal curve is indicative of a specific binding event. The stoichiometry of the interaction should also be consistent with the expected binding model.
Data Presentation: A Hypothetical Comparison for "Compound X"
| Parameter | CETSA® | SPR | FP | ITC |
| EC50 | 1.2 µM | - | - | - |
| KD | - | 850 nM | 920 nM | 890 nM |
| kon (M-1s-1) | - | 1.5 x 105 | - | - |
| koff (s-1) | - | 1.3 x 10-2 | - | - |
| IC50 | - | - | 1.5 µM | - |
| Stoichiometry (n) | - | - | - | 1.1 |
| ΔH (kcal/mol) | - | - | - | -5.8 |
| -TΔS (kcal/mol) | - | - | - | -2.5 |
Conclusion: Selecting the Optimal Assay
The choice of a target engagement assay is a critical decision in the drug discovery pipeline. For early-stage hit validation in a cellular context, CETSA® offers an invaluable, label-free approach. For detailed kinetic and affinity characterization of purified components, SPR provides real-time, label-free data. When high-throughput screening of a compound library is required, FP is a robust and sensitive method. Finally, for a comprehensive thermodynamic understanding of the binding interaction, ITC is the gold standard, providing a complete thermodynamic profile in a single experiment.
By carefully considering the strengths and limitations of each assay, researchers can design a robust experimental strategy to unequivocally demonstrate target engagement and confidently advance their lead compounds toward clinical development.
References
- Fluorescence polarization assay to quantify protein-protein interactions in an HTS form
- Surface Plasmon Resonance (SPR)
- Fluorescence Polarization Assays in Small Molecule Screening - PMC - NIH.Google Search.
- Fluorescence Polarization (FP) - Molecular Devices.Google Search.
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres.Google Search.
- Isothermal titration calorimetry in drug discovery - PubMed.Google Search.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments.Google Search.
- Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.Google Search.
- Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development | American Labor
- Small Molecule Detection by Surface Plasmon Resonance (SPR).Google Search.
- Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands - Books.Google Search.
- Characterization of Small Molecule–Protein Interactions Using SPR Method.Google Search.
- Cellular Thermal Shift Assay (CETSA®) for PROTAC® Target Engagement: Application Notes and Protocols - Benchchem.Google Search.
- Label-free validation of protein degraders using CETSA® - YouTube.Google Search.
- Target Engagement in Adherent Cells Quantification | Protocol Preview - YouTube.Google Search.
- CETSA® - What, Why and When - YouTube.Google Search.
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Safety Operating Guide
3-amino-N-(2,6-diethylphenyl)benzamide proper disposal procedures
3-amino-N-(2,6-diethylphenyl)benzamide Disposal Guide
Executive Summary: The Precautionary Principle
To: Laboratory Operations & EHS Teams From: Senior Application Scientist Subject: Safe Disposal Protocol for 3-amino-N-(2,6-diethylphenyl)benzamide
3-amino-N-(2,6-diethylphenyl)benzamide (CAS: 500274-46-4) is a substituted benzamide derivative often utilized as a pharmaceutical intermediate or research scaffold.[1][2] While it may not be listed on federal "P" or "U" lists (RCRA), its structural pharmacophore—combining an aniline moiety with a sterically hindered amide—dictates that it be handled as a Hazardous Chemical Agent .
The Core Directive: In the absence of compound-specific toxicological data, you must apply the Precautionary Principle . Treat this substance as a potential sensitizer and aquatic toxin. Incineration is the only validated disposal route to ensure complete destruction of the aromatic core. Do not discharge into municipal water systems.
Hazard Profile & Waste Classification
Before disposal, the waste generator must characterize the material. Based on Structure-Activity Relationships (SAR) of aminobenzamides, the following profile is established for safety protocols:
| Property | Classification / Value | Operational Implication |
| Physical State | Solid (Crystalline Powder) | Dust control measures required during transfer.[1][3] |
| Primary Hazard | Irritant / Acute Tox. 4 | Likely harmful if swallowed; causes skin/eye irritation. |
| Chemical Class | Aniline / Amide Derivative | Potential for methemoglobinemia (aniline); thermal stability requires high-temp incineration.[1] |
| RCRA Status | Non-Listed Hazardous Waste | Must be characterized by the generator; treat as D001 (Ignitable) if in solvent, or General Toxic waste. |
| Aquatic Toxicity | Chronic Category 2 (Predicted) | Zero-discharge policy. Prevent entry into drains.[1] |
Step-by-Step Disposal Protocol
This protocol is a self-validating system.[1] If a step cannot be completed safely (e.g., a container is compromised), the process halts until secondary containment is established.
Phase 1: Waste Segregation & Collection
A. Solid Waste (Pure Compound)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Yellow" hazardous waste bag.[1]
-
Transfer: Carefully transfer the solid using a disposable spatula. Do not generate dust. [1][3][4]
-
Labeling: Affix a hazardous waste label immediately.
B. Liquid Waste (Solutions)
-
Solvent Identification: Determine the solvent carrier (e.g., DMSO, Methanol, Dichloromethane).
-
Segregation:
-
Halogenated Waste: If dissolved in DCM, Chloroform, etc.
-
Non-Halogenated Waste: If dissolved in Methanol, DMSO, Ethanol.
-
-
Concentration: Note the approximate concentration on the tag.
Phase 2: Decontamination of Equipment
The aniline moiety can adsorb to glass and plastic. Simple water rinsing is insufficient.
-
Primary Wash: Rinse glassware with a suitable organic solvent (Acetone or Ethanol) to solubilize residues. Collect this rinse as Organic Waste .
-
Secondary Wash: Wash with a 5% surfactant solution (e.g., Alconox) and warm water.
-
Validation: Verify no visible residue remains.
Phase 3: Final Disposal (Incineration)
-
Method: High-Temperature Incineration.[1]
-
Parameters: >1000°C with a residence time of >2 seconds.
-
Rationale: The benzene rings and amide bond require high thermal energy for complete mineralization into CO₂, H₂O, and NOx. Landfilling is prohibited due to potential leaching and aquatic toxicity.
Operational Workflow: Waste Decision Tree
The following diagram illustrates the logical flow for classifying and disposing of 3-amino-N-(2,6-diethylphenyl)benzamide waste.
Caption: Decision logic for segregating 3-amino-N-(2,6-diethylphenyl)benzamide waste streams to ensure proper incineration.
Emergency Spill Management
In the event of a spill, immediate containment is critical to prevent environmental release.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Decontamination: Scrub the area with soap and water. Collect all cleanup materials as hazardous waste.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 847767, 2-amino-N-(2,6-dimethylphenyl)benzamide (Analogous Structure).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
